Isoxazole (CAS 288-14-2) is a fundamental five-membered heterocyclic compound featuring adjacent nitrogen and oxygen atoms (1,2-azole). As a colorless liquid at room temperature with a boiling point of approximately 95 °C, it serves as a critical building block in pharmaceutical and agrochemical manufacturing . Unlike highly substituted derivatives, unsubstituted isoxazole offers a versatile scaffold for regioselective functionalization at the C3, C4, and C5 positions. Its unique electronic profile, characterized by exceptionally low basicity and a cleavable N-O bond, makes it a highly sought-after precursor for complex molecular architectures, including masked 1,3-dicarbonyls and non-basic bioisosteres in medicinal chemistry [1].
Substituting isoxazole with its close isomers, such as oxazole (a 1,3-azole) or pyrazole (a 1,2-diazole), fundamentally alters both process chemistry and application performance. Pyrazole is a solid at room temperature (melting point 67–70 °C) and is significantly more basic, which changes handling requirements, solvent compatibility, and physiological protonation states. Oxazole, while a liquid, lacks the adjacent N-O bond that defines isoxazole's unique reactivity; specifically, oxazole cannot undergo the reductive ring-cleavage reactions used to generate β-amino enones or 1,3-dicarbonyl equivalents [1]. Furthermore, substituting with cheaper, pre-functionalized analogs like 3,5-dimethylisoxazole blocks essential reactive sites, preventing the custom regioselective functionalization required for advanced active pharmaceutical ingredients (APIs) [2].
Isoxazole exhibits exceptionally low basicity compared to its structural isomers, which drastically alters its behavior in both synthetic extractions and physiological environments. The conjugate acid of isoxazole has a pKa of approximately -3.0, making it a far weaker base than oxazole (pKa 0.8) and pyrazole (pKa ~2.5) [1]. This lack of basicity means isoxazole does not readily form salts under standard acidic conditions and remains unprotonated at physiological pH. For procurement, this dictates different purification workflows (e.g., avoiding acid-base extraction methods used for pyrazoles) and makes it an ideal non-basic bioisostere for amides or esters in drug design [2].
| Evidence Dimension | pKa of conjugate acid |
| Target Compound Data | Isoxazole: pKa ~ -3.0 |
| Comparator Or Baseline | Oxazole: pKa 0.8; Pyrazole: pKa ~ 2.5 |
| Quantified Difference | Isoxazole is >3.5 pH units less basic than oxazole and >5.5 pH units less basic than pyrazole. |
| Conditions | Aqueous solution, standard conditions |
The extremely low basicity prevents unwanted salt formation during synthesis and allows it to serve as a neutral bioisostere in physiological environments.
A defining procurement advantage of isoxazole is its utility as a masked precursor for reactive acyclic compounds. The relatively weak N-O bond in the 1,2-position allows isoxazole to undergo controlled reductive cleavage (e.g., using Mo2(OAc)4 or Pd/C) to yield β-amino enones or 1,3-dicarbonyl intermediates with moderate to excellent yields (52-99%) [1]. In stark contrast, the ring systems of oxazole and pyrazole are highly stable to these specific reductive conditions and do not yield analogous acyclic intermediates [2]. This makes isoxazole uniquely suited for multi-step syntheses where a stable heterocycle must later be unmasked to form pyrimidines or other complex scaffolds.
| Evidence Dimension | Susceptibility to reductive ring cleavage |
| Target Compound Data | Isoxazole: Undergoes N-O cleavage to β-amino enones (52-99% yield) |
| Comparator Or Baseline | Oxazole / Pyrazole: Ring remains intact under identical reductive conditions |
| Quantified Difference | Exclusive ring-opening reactivity for isoxazole, enabling masked 1,3-dicarbonyl chemistry. |
| Conditions | Transition metal catalysis (e.g., Mo2(OAc)4 or Pd/C) |
Allows buyers to use isoxazole as a stable, unreactive placeholder in early synthetic steps before unmasking it into a highly reactive acyclic intermediate.
The physical properties of isoxazole significantly streamline handling and reactor feeding compared to its isomers. Isoxazole is a neat liquid at room temperature with a boiling point of 93-95 °C . In contrast, pyrazole is a solid at room temperature (melting point 67-70 °C) and requires significantly higher temperatures to boil (186-188 °C) . This thermal profile means that isoxazole can be easily pumped as a liquid in continuous flow reactors and removed via standard distillation, whereas pyrazole requires dissolution in solvents or heated lines to prevent clogging during large-scale manufacturing.
| Evidence Dimension | Physical state and boiling point |
| Target Compound Data | Isoxazole: Liquid, bp 93-95 °C |
| Comparator Or Baseline | Pyrazole: Solid, mp 67-70 °C, bp 186-188 °C |
| Quantified Difference | Isoxazole boils ~90 °C lower than pyrazole and does not require melting or dissolution for liquid transfer. |
| Conditions | Standard atmospheric pressure (101.3 kPa) |
Liquid handling and lower boiling points reduce energy costs and solvent requirements in continuous flow and batch distillation processes.
Because isoxazole can undergo controlled N-O bond cleavage to form β-amino enones, it is the ideal procurement choice when a stable placeholder is needed during multi-step API synthesis. It survives various reaction conditions before being unmasked to yield reactive 1,3-dicarbonyl equivalents for subsequent cyclizations [1].
With a conjugate acid pKa of ~ -3.0, isoxazole is the optimal scaffold when medicinal chemists need to replace an amide, ester, or phenol without introducing the basicity liability associated with pyrazole or imidazole. This ensures the resulting drug candidate remains unprotonated at physiological pH, improving membrane permeability and avoiding off-target interactions [2].
As a liquid at room temperature with a moderate boiling point (93-95 °C), unsubstituted isoxazole is highly suited for continuous flow chemistry. It can be pumped neat without the risk of line-clogging associated with solid pyrazole, and its high volatility allows for efficient downstream purification via distillation .
Flammable;Corrosive